molecular formula C16H11F3N2 B3037510 2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 478081-24-2

2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3037510
CAS No.: 478081-24-2
M. Wt: 288.27 g/mol
InChI Key: NWTQICMCBORLLN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a heteroaromatic compound featuring a pyridine core substituted with a cyclopropyl group at position 2, a phenyl group at position 6, a trifluoromethyl group at position 4, and a carbonitrile moiety at position 3. Such derivatives are frequently explored in agrochemical and pharmaceutical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

2-cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)13-8-14(10-4-2-1-3-5-10)21-15(11-6-7-11)12(13)9-20/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQICMCBORLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168368
Record name 2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-24-2
Record name 2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route might involve the reaction of 2-cyclopropyl-6-phenylpyridine with trifluoromethylating agents and subsequent introduction of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

A closely related compound, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478049-48-8), replaces the phenyl group at position 2 with chlorine. Key differences include:

  • Molecular Weight : The chloro analog has a molecular weight of 246.6162 g/mol (C₁₀H₆ClF₃N₂), while the phenyl-substituted target compound is heavier due to the aromatic substituent.
  • Synthetic Utility : The chloro analog may serve as an intermediate for further functionalization via cross-coupling reactions, whereas the phenyl-substituted derivative is likely a terminal product .

Pyrimidine-Based Analogs

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile (Reference Example 67, EP 4374877A2) features a pyrimidine ring instead of pyridine. Key distinctions:

  • Substituent Effects: The amino and methyl groups in the pyrimidine analog may enhance solubility but reduce thermal stability compared to the cyclopropyl and phenyl groups in the target compound.
  • Analytical Data : The pyrimidine analog exhibits an LCMS m/z of 295 [M+H]⁺ and an HPLC retention time of 0.81 minutes (SQD-FA05 conditions), suggesting higher polarity than the target compound .

Heterocyclic Hybrid Derivatives

2-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile (corrected in Vishnupriya et al., 2014) incorporates an indole moiety and methoxyphenyl group. Differences include:

  • Biological Activity : The indole group may confer affinity for serotonin receptors, whereas the cyclopropyl group in the target compound could influence steric interactions in enzyme binding.
  • Electronic Profile : The methoxy group is electron-donating, countering the electron-withdrawing effects of the trifluoromethyl group in the target compound .

Data Table: Key Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HPLC Retention Time (min)
2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile C₁₇H₁₂F₃N₂ ~301.3 (estimated) Cyclopropyl, Phenyl, CF₃, CN N/A
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile C₁₀H₆ClF₃N₂ 246.6162 Chloro, Cyclopropyl, CF₃, CN N/A
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile C₁₃H₁₀F₃N₅ 295.24 Amino, CF₃, Methyl, CN 0.81 (SQD-FA05)

Biological Activity

2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with cyclopropyl, phenyl, and trifluoromethyl groups, which contribute to its unique chemical properties. The presence of the carbonitrile group enhances its reactivity and biological profile.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Antiviral Activity : Some derivatives have shown promising antiviral activity by enhancing the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) in plants, thereby activating the phenylpropanoid biosynthesis pathway .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease pathways, although detailed studies are needed to elucidate these interactions.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µg/mL)Reference
A16Antiviral (TMV)20.2
A10Antiviral (CMV)54.5
A9Inactivation (CMV)43.1

Case Studies

  • Antiviral Efficacy : A study demonstrated that compound A16 significantly increased the protective activity against Tobacco Mosaic Virus (TMV), indicating a potential application in agricultural biotechnology for crop protection .
  • Pharmacological Evaluation : In a pharmacological study, derivatives similar to this compound were evaluated for their selectivity against various cancer cell lines, showing promising results in inhibiting cellular proliferation .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that related compounds may exhibit harmful effects upon ingestion or skin contact, necessitating careful handling and further toxicological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
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2-Cyclopropyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

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